tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl substituted pyrazole derivatives is well-documented. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides a versatile method for the preparation of these compounds . Additionally, tert-butyl amides derived from Ugi reactions have been shown to undergo cyclization into dihydropyrazolo[1,5-a]pyrazine-4,7-diones under microwave irradiation, demonstrating the utility of tert-butyl isocyanide as a convertible reagent .
Molecular Structure Analysis
The molecular structure of tert-butyl substituted pyrazoles has been studied using various spectroscopic methods. For example, the crystal structure of 7-amino-8-R-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines has been determined by X-ray crystal diffraction, revealing a planar conjugated heteronucleus prone to forming hydrogen bonds . Similarly, the conformation of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates has been analyzed using NMR spectra, providing insights into the conformational equilibrium of these molecules .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl substituted pyrazoles includes various transformations. For instance, the reactions of tert-butyl substituted pyrazolo[5,1-c][1,2,4]triazines with N-bromosuccinimide have afforded novel diastereomerically pure dicarboxylates, with the regio- and stereoselectivity of these reactions being discussed . Electrophilic halogenation and cycloaddition reactions have also been considered for tert-butyl substituted pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted pyrazoles are characterized by their spectroscopic features and hydrogen bonding capabilities. For example, the hydrogen-bonded chains and supramolecular structures of various 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles have been described, highlighting the importance of hydrogen bonding in determining the supramolecular architecture of these compounds . The thermal, X-ray, and DFT analyses of tert-butyl substituted thieno[2,3-c]pyridine dicarboxylates have provided additional information on their stability and intramolecular interactions .
Scientific Research Applications
Synthesis and Reactivity
Synthesis of Halo-Substituted Derivatives
Researchers developed a method for synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines, which involves tert-butyl nitrite and trimethylsilyl halides. This process led to the creation of new halo-substituted derivatives, highlighting the compound's utility in synthesizing novel chemical entities (Ivanov et al., 2017).
Intermediate in Target Molecule Synthesis
The compound serves as a crucial intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1. This illustrates its role in the synthesis of complex molecules for potential therapeutic applications (Zhang et al., 2022).
Synthesis of Acetyl-CoA Carboxylase Inhibitors
A study reported the synthesis of acetyl-CoA carboxylase inhibitors using a related compound. This indicates the potential application of tert-butyl pyrazole derivatives in developing new inhibitors (Huard et al., 2012).
Chemical Reactivity Studies
Investigating Anionic Cascade Reactions
The treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates led to rapid cascade reactions forming new compounds. This study shows the compound's reactivity in forming diverse chemical structures (Ivanov, 2020).
Synthesis of Novel Amino Derivatives
Research on the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides showcases the compound's utility in creating novel amino derivatives for potential applications (Bobko et al., 2012).
Role in Organocatalyzed Synthesis
The compound was used in the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, highlighting its role in facilitating organocatalysis (Hozjan et al., 2023).
Additional Applications
Multigram Synthesis of Fluoroalkyl-Substituted Compounds
This study involves the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale, demonstrating the compound's scalability for industrial applications (Iminov et al., 2015).
Formation of Hydrogen-Bonded Chains
A study on the formation of hydrogen-bonded chains and aggregates in certain pyrazole derivatives further shows the compound's relevance in understanding molecular interactions (Abonía et al., 2007).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-amino-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-4-6-7(5-14)12-13-8(6)11/h4-5H2,1-3H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVRTOCHMXNPLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462672 | |
Record name | tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
CAS RN |
398491-59-3 | |
Record name | tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-amino-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.